4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a thienopyrazole moiety, making it a promising candidate for various biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and gene regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit certain enzymes, thereby altering their function . For instance, inhibition of enzymes like carbonic anhydrase and cholinesterase can lead to changes in cellular pH and neurotransmission, respectively .
Biochemical Pathways
For example, inhibition of carbonic anhydrase could affect pH regulation and fluid balance in cells . Similarly, inhibition of cholinesterase could impact neurotransmission, affecting various neurological pathways .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy . Factors such as solubility, stability, and molecular size can influence how well a drug is absorbed and distributed within the body .
Result of Action
For instance, inhibition of carbonic anhydrase could lead to changes in cellular pH, potentially affecting cell function and survival . Similarly, inhibition of cholinesterase could disrupt neurotransmission, potentially affecting nerve function and behavior .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact a drug’s action . For instance, extreme pH or temperature could affect the stability of the compound, potentially altering its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-phenyl-2H-thieno[3,4-c]pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-amine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Thienopyrazole derivatives: Exhibits anti-inflammatory and analgesic properties.
Triazolothiadiazine derivatives: Used in the treatment of various infections and inflammatory conditions.
Uniqueness
4-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring with a thienopyrazole moiety, which imparts a broad spectrum of biological activities.
Properties
IUPAC Name |
4-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-9-13(23-19-17-9)15(21)16-14-11-7-22-8-12(11)18-20(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVRTRQCNCEFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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